

G-418 vs. Hygromycin B: A Comparative Guide to Selection Efficiency

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Compound of Interest

Compound Name: G-418

Cat. No.: B1208730

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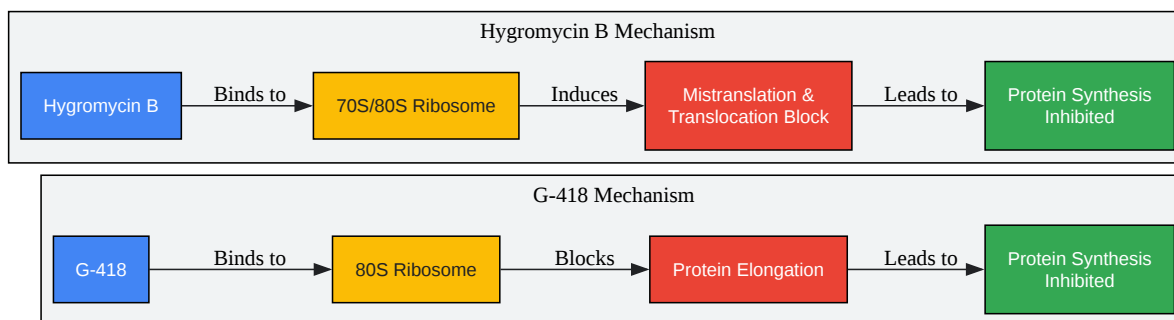
In the realm of genetic engineering and stable cell line development, the choice of a selectable marker and its corresponding antibiotic is a critical determinant of success. **G-418** and hygromycin B are two of the most commonly employed aminoglycoside antibiotics for selecting and maintaining eukaryotic cells that have been successfully transfected with a corresponding resistance gene. This guide provides a comprehensive comparison of their selection efficiency, supported by experimental data, to aid researchers in making an informed decision for their specific experimental needs.

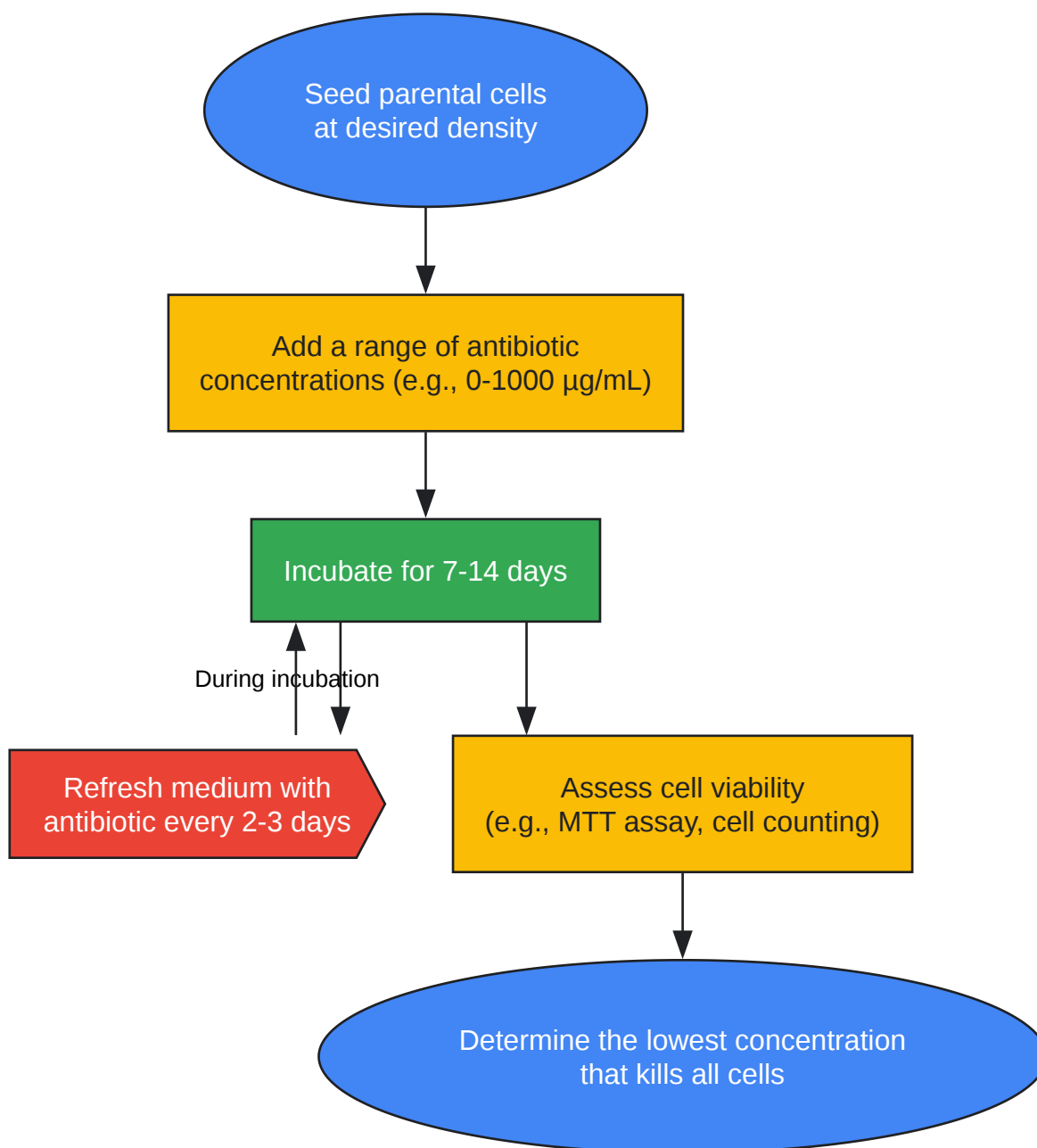
At a Glance: Key Differences

Feature	G-418 (Geneticin®)	Hygromycin B
Mechanism of Action	Inhibits protein synthesis by binding to the 80S ribosome and interfering with the elongation step.[1]	Inhibits protein synthesis by binding to the 70S and 80S ribosomes, causing mistranslation and inhibiting translocation.[2][3]
Resistance Gene	neo (aminoglycoside 3'-phosphotransferase)	hph (hygromycin B phosphotransferase)
Typical Working Concentration (Mammalian Cells)	100 - 2000 µg/mL[4]	50 - 500 µg/mL[3][5]
Selection Time	Typically 1 to 3 weeks[6]	Typically 7 to 10 days[7]

Mechanism of Action

Both **G-418** and hygromycin B function by inhibiting protein synthesis in eukaryotic cells, albeit through slightly different mechanisms. This fundamental action leads to cell death in non-resistant cells, allowing for the selection of successfully transfected cells harboring the resistance gene.





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